Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 2-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The ester group can react with amines to form amides, expanding its chemical versatility.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiazole derivatives with varied functional groups.
- Oxidized or reduced forms of the thiazole ring.
- Amide derivatives from ester-amine condensation .
Scientific Research Applications
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: Used in the development of insecticides and herbicides due to its bioactive nature.
Material Science: Incorporated into polymers and advanced materials for enhanced properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in microbial and cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
Comparison with Similar Compounds
Ethyl 2-(2-Pyridin-3-yl)thiazole-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Aminothiazole Derivatives: Possess an amino group instead of an ester, leading to distinct pharmacological properties.
Uniqueness: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new bioactive molecules and materials .
Properties
Molecular Formula |
C11H9ClN2O2S |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3 |
InChI Key |
SOYZYDLLHZUZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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